molecular formula C13H16N2S B14534806 (5E)-3-Methyl-N-phenyl-2-(propan-2-yl)-1,2-thiazol-5(2H)-imine CAS No. 62398-70-3

(5E)-3-Methyl-N-phenyl-2-(propan-2-yl)-1,2-thiazol-5(2H)-imine

Cat. No.: B14534806
CAS No.: 62398-70-3
M. Wt: 232.35 g/mol
InChI Key: NQPGIXMDDHMMKU-UHFFFAOYSA-N
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Description

(5E)-3-Methyl-N-phenyl-2-(propan-2-yl)-1,2-thiazol-5(2H)-imine is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by its specific molecular structure, which includes a methyl group, a phenyl group, and an isopropyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Methyl-N-phenyl-2-(propan-2-yl)-1,2-thiazol-5(2H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a thioamide with an α-haloketone in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-Methyl-N-phenyl-2-(propan-2-yl)-1,2-thiazol-5(2H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiazolidines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-3-Methyl-N-phenyl-2-(propan-2-yl)-1,2-thiazol-5(2H)-imine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    Benzothiazole: Contains a fused benzene ring with the thiazole ring.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

Uniqueness

(5E)-3-Methyl-N-phenyl-2-(propan-2-yl)-1,2-thiazol-5(2H)-imine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl, phenyl, and isopropyl groups can affect its interactions with other molecules and its overall properties.

Properties

CAS No.

62398-70-3

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

3-methyl-N-phenyl-2-propan-2-yl-1,2-thiazol-5-imine

InChI

InChI=1S/C13H16N2S/c1-10(2)15-11(3)9-13(16-15)14-12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

NQPGIXMDDHMMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C2)SN1C(C)C

Origin of Product

United States

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